2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride
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Overview
Description
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is an organic compound that features a bromine atom attached to a phenol ring, along with an amino and hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the amino and hydroxyethyl groups. One common method includes:
Bromination: Phenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromophenol.
Aminoethylation: The 6-bromophenol is then reacted with ethylene oxide in the presence of a base to introduce the hydroxyethyl group.
Amination: The hydroxyethyl group is then converted to an amino group using ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with other groups such as alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Alkyl or aryl substituted phenols.
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino and hydroxyethyl groups can interact with active sites of enzymes or receptors, while the bromine atom may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- 2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of amino, hydroxyethyl, and bromine groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-6-bromophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2.ClH/c9-6-3-1-2-5(8(6)12)7(10)4-11;/h1-3,7,11-12H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQTZGBAAWCEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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